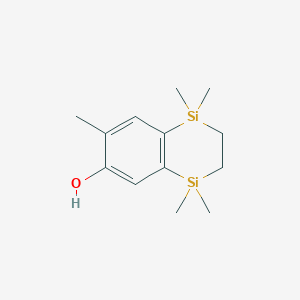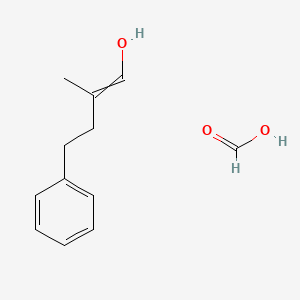
Formic acid;2-methyl-4-phenylbut-1-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;2-methyl-4-phenylbut-1-en-1-ol is a chemical compound with the molecular formula C12H16O2. It is known for its unique structure, which combines the properties of formic acid and a substituted butenol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2-methyl-4-phenylbut-1-en-1-ol typically involves the reaction of 2-methyl-4-phenylbut-1-en-1-ol with formic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Formic acid;2-methyl-4-phenylbut-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Formic acid;2-methyl-4-phenylbut-1-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of formic acid;2-methyl-4-phenylbut-1-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Formic acid;2-methyl-4-(2-methylphenyl)but-1-en-1-ol: Similar structure but with a different substitution pattern on the phenyl ring.
Formic acid;2-methyl-4-phenylbut-1-en-1-ol: Similar structure but with variations in the alkyl chain.
Uniqueness
This compound is unique due to its specific combination of formic acid and a substituted butenol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
832712-82-0 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
formic acid;2-methyl-4-phenylbut-1-en-1-ol |
InChI |
InChI=1S/C11H14O.CH2O2/c1-10(9-12)7-8-11-5-3-2-4-6-11;2-1-3/h2-6,9,12H,7-8H2,1H3;1H,(H,2,3) |
InChI Key |
GWASKFQBDCMJJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CO)CCC1=CC=CC=C1.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-N-[5-(methylamino)-1,3-thiazol-2-yl]propanamide](/img/structure/B14217407.png)



![4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B14217428.png)
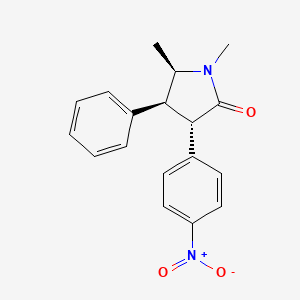
![Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]-](/img/structure/B14217433.png)
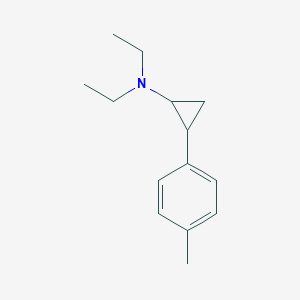
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine](/img/structure/B14217457.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)
![2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217477.png)
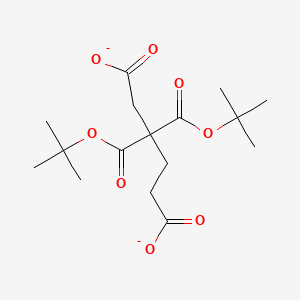
![Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B14217486.png)
